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UDP-3-O-(R-3-hydroxydecanoyl)-GlcNAc

LpxA acyltransferase substrate selectivity hydrocarbon ruler

P. aeruginosa LpxA/LpxC assays fail when substituting E. coli C14 analogs due to >1,000-fold selectivity imposed by the Met169 hydrocarbon ruler. This C10 compound is the only authentic substrate for P. aeruginosa lipid A enzymology. - Eliminates false-negative results in LpxA/LpxC inhibitor screening by providing the correct acyl chain length. - Enables co-crystallization (PDB 5DG3), SPR binding, and LC-MS product-detection assays orthogonal to coupled-enzyme methods. - 2024 scalable total synthesis ensures high-purity supply for reproducible enzyme kinetics and hit validation.

Molecular Formula C27H45N3O19P2
Molecular Weight 777.6 g/mol
Cat. No. B12312260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUDP-3-O-(R-3-hydroxydecanoyl)-GlcNAc
Molecular FormulaC27H45N3O19P2
Molecular Weight777.6 g/mol
Structural Identifiers
SMILESCCCCCCCC(CC(=O)OC1C(C(OC(C1O)CO)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C)O
InChIInChI=1S/C27H45N3O19P2/c1-3-4-5-6-7-8-15(33)11-19(35)47-24-20(28-14(2)32)26(46-16(12-31)22(24)37)48-51(42,43)49-50(40,41)44-13-17-21(36)23(38)25(45-17)30-10-9-18(34)29-27(30)39/h9-10,15-17,20-26,31,33,36-38H,3-8,11-13H2,1-2H3,(H,28,32)(H,40,41)(H,42,43)(H,29,34,39)
InChIKeyMQPZMQHQQMJGDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

UDP-3-O-(R-3-hydroxydecanoyl)-GlcNAc: Species-Specific Lipid A Intermediate


UDP-3-O-(R-3-hydroxydecanoyl)-GlcNAc is an acylated nucleotide sugar that serves as the native product of the LpxA-catalyzed first step in lipid A biosynthesis in Pseudomonas aeruginosa. Unlike the Escherichia coli pathway, which incorporates a 14-carbon R-3-hydroxymyristoyl chain, the P. aeruginosa ortholog selectively generates this 10-carbon R-3-hydroxydecanoyl-bearing intermediate [1]. The compound is the obligate substrate for the second (LpxC deacetylase) and third (LpxD N-acyltransferase) committed steps of the Raetz pathway in this clinically critical Gram-negative pathogen [2], making it an essential chemical tool for target-based antibacterial drug discovery against a WHO priority pathogen.

Pathway P. aeruginosa Raetz lipid A biosynthesis
Substrate Native LpxA C10 product, species-matched
Use context Target-based antibacterial discovery research

Why Species-Matched Substrate Is Critical


LpxA acyltransferases across bacterial species enforce precise acyl chain length discrimination through a structurally encoded hydrocarbon ruler mechanism. The P. aeruginosa LpxA active site, defined by Met169, sterically accommodates the 10-carbon R-3-hydroxydecanoyl chain while rejecting longer or shorter acyl donors [1]. Consequently, the C14 analog UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc—the E. coli pathway intermediate—is processed by P. aeruginosa LpxA with >1,000-fold lower efficiency, and unacylated UDP-GlcNAc cannot advance through the lipid A assembly line as it fails to provide the O-linked acyl anchor required for subsequent LpxC and LpxD recognition [2]. This strict molecular recognition means that procurement decisions for P. aeruginosa-targeted enzymatic assays, structural biology, or inhibitor screening must be species-matched; substituting a generic in-class compound will produce confounding negative results that do not reflect the native biochemistry of the target organism.

C10 native substrate
C14 analog
LpxA activity
Full catalytic activity
Negligible activity
Pathway entry
Processed by LpxC/LpxD
Fails to enter P. aeruginosa pathway

Quantitative Differentiation Evidence


LpxA Acyl Chain Selectivity: >1,000-Fold Preference

In a head-to-head comparison using cell-free extracts expressing recombinant P. aeruginosa LpxA, the enzyme exhibited >1,000-fold higher activity with R-3-hydroxydecanoyl-ACP (C10) compared to R-3-hydroxymyristoyl-ACP (C14). The reciprocal experiment with E. coli LpxA showed an ~1,000-fold preference for C14 over C10 [1]. This reciprocal selectivity demonstrates that UDP-3-O-(R-3-hydroxydecanoyl)-GlcNAc—the product of the C10-dependent reaction—is the sole physiologically relevant LpxA product in P. aeruginosa and that the C14 analog UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc is a poor substitute for any P. aeruginosa LpxA-dependent application [2].

Acyl chain selectivity
Head-to-head
P. aeruginosa LpxA shows >1,000-fold preference for C10 over C14; reciprocal selectivity in E. coli LpxA
Species-matched substrate is required for biologically meaningful LpxA assays.
C14 analog yields negligible product; not suitable for P. aeruginosa target studies.
LpxA acyltransferase substrate selectivity hydrocarbon ruler Pseudomonas aeruginosa lipid A

Structural Basis for C10 Selectivity: Met169 Hydrocarbon Ruler

The 2.3 Å crystal structure of P. aeruginosa LpxA in complex with UDP-3-O-(R-3-hydroxydecanoyl)-GlcNAc (PDB 5DG3) reveals that Met169 functions as a steric gate—the hydrocarbon ruler—that physically constrains the acyl chain binding pocket to accommodate exactly 10 carbons [1]. In E. coli LpxA, the equivalent position is occupied by Gly173, which creates a longer pocket that preferentially accommodates C14 chains. The reciprocal mutant E. coli G173M LpxA switches selectivity from C14 to C10, while P. aeruginosa M169G LpxA reverses from C10 to C14, confirming that this single-residue ruler is both necessary and sufficient for chain-length discrimination [2]. The C10 product complex structure provides the only direct visual evidence of how the P. aeruginosa enzyme distinguishes this compound from longer-chain analogs.

Structural ruler
Head-to-head
2.3 Å crystal structure (PDB 5DG3) reveals Met169 steric gate restricting acyl pocket to C10; single-residue mutants invert selectivity
Direct structural evidence of chain-length discrimination mechanism.
Only product-complex structure available for structure-based design.
X-ray crystallography LpxA structure hydrocarbon ruler acyl chain discrimination

First Reliable Total Chemical Synthesis

Prior to 2024, no chemical synthesis of UDP-3-O-(R-3-hydroxydecanoyl)-GlcNAc had been reported; researchers relied on enzymatic preparation or commercial sources with variable purity and limited availability. Wang et al. (2024) reported the first reliable and efficient total synthesis, employing a convergent CDI-mediated pyrophosphate coupling strategy with judiciously selected orthogonal protecting groups [1]. The synthesis delivers the target compound in good yield and high purity, verified by 1H NMR, with straightforward ion-exchange chromatography purification. This represents a step-change in procurement feasibility: the synthetic protocol provides a scalable, reproducible route that is independent of enzymatic systems, enabling consistent lot-to-lot quality for biochemical and biophysical assays.

Chemical synthesis
Cross-study comparable
First total synthesis reported in 2024; convergent CDI-mediated pyrophosphate strategy; high purity verified by ¹H NMR
Establishes reliable procurement and reproducible lot quality.
Synthetic route removes dependence on variable enzymatic preparation.
chemical synthesis nucleoside diphosphate sugar LpxC substrate synthetic methodology

LpxD Acceptor Specificity: Species-Divergent Substrate Pairing

The third step of lipid A biosynthesis—catalyzed by LpxD—uses UDP-3-O-(R-3-hydroxydecanoyl)-GlcNAc as the acceptor substrate. In P. aeruginosa, LpxD transfers an R-3-hydroxydodecanoyl (C12) chain from ACP to the 2-NH2 position, yielding a UDP-2,3-diacyl-GlcN product with a C10/C12 acyl pattern [1]. In contrast, E. coli LpxD preferentially N-acylates UDP-3-O-(R-3-hydroxymyristoyl)-GlcN with a C14 chain, producing a symmetrical C14/C14 diacyl intermediate [2]. This species-divergent substrate pairing means that UDP-3-O-(R-3-hydroxydecanoyl)-GlcNAc is the only acceptor substrate that faithfully recapitulates the native P. aeruginosa LpxD reaction; the C14-acylated acceptor would report on E. coli, not P. aeruginosa, biochemistry.

LpxD substrate pairing
Class-level inference
P. aeruginosa LpxD accepts C10-acylated acceptor with C12 donor; E. coli LpxD uses C14/C14 pair
Only C10 acceptor provides physiologically faithful LpxD assay readout.
Cross-species substrates may confound IC₅₀ and SAR interpretation.
LpxD N-acyltransferase lipid A assembly substrate specificity Pseudomonas aeruginosa

High-Value Procurement Scenarios


LpxA Biochemical Assays and Inhibitor Screening

Any in vitro LpxA activity assay or inhibitor screen directed against P. aeruginosa must employ the cognate acyl-ACP donor (C10) and measure formation of UDP-3-O-(R-3-hydroxydecanoyl)-GlcNAc. The >1,000-fold selectivity documented by Wyckoff et al. [1] means that substituting the C14 analog will produce negligible product formation, generating false-negative results in hit-finding campaigns. Procurement of the C10 product compound enables direct product-detection assay formats (e.g., LC-MS-based quantification) that are orthogonal to coupled-enzyme or radiolabel methods, improving assay robustness for industrial screening cascades.

Structure-Based Drug Design with LpxA Product Complex

The 2.3 Å crystal structure of P. aeruginosa LpxA bound to UDP-3-O-(R-3-hydroxydecanoyl)-GlcNAc (PDB 5DG3) reveals the Met169 hydrocarbon ruler and the precise binding pose of the C10 acyl chain within the enzyme active site [1]. This structure serves as the sole experimentally determined template for rational inhibitor design targeting P. aeruginosa LpxA. Procurement of the authentic compound is required for co-crystallization studies, surface plasmon resonance (SPR) binding assays, and ligand-observed NMR experiments that validate computational docking hits against the physiologically correct enzyme-ligand complex.

LpxC Deacetylase Inhibition Studies

The LpxC enzyme—a validated antibacterial target in P. aeruginosa—uses UDP-3-O-(R-3-hydroxydecanoyl)-GlcNAc as its native substrate, removing the N-acetyl group in the first committed step of lipid A biosynthesis [1]. LpxC inhibitor development programs (including those yielding clinical candidates) depend on reliable access to the authentic C10 substrate for steady-state kinetic characterization (Km, kcat determination), competition assays, and mechanism-of-action studies. The 2024 total synthesis provides the first scalable route to this substrate in high purity, directly enabling reproducible enzyme kinetics and inhibitor IC50 measurements across laboratories.

LpxD N-Acyltransferase Substrate Specificity Profiling

The LpxD enzyme in P. aeruginosa specifically N-acylates UDP-3-O-(R-3-hydroxydecanoyl)-GlcNAc using R-3-hydroxydodecanoyl-ACP as the acyl donor, generating the C10/C12 diacyl intermediate that defines P. aeruginosa lipid A structure [1]. For any P. aeruginosa LpxD inhibitor discovery effort, biochemical reconstitution with the correct acceptor substrate is essential; the E. coli C14-acylated acceptor reports on a non-physiological reaction. Procurement of the C10 compound enables accurate determination of LpxD kinetic parameters and inhibitor potency against the therapeutically relevant P. aeruginosa ortholog.

Application
Selection Property
Validation Focus
LpxA inhibitor screening
Species-matched C10 substrate
Substrate selectivity and assay format robustness
Structure-based LpxA inhibitor design
Authentic product complex co-structure
Ligand-binding assays and docking validation
LpxC deacetylase kinetics & inhibition
Native C10 substrate for LpxC
Steady-state kinetics and inhibitor profiling
LpxD acceptor specificity profiling
C10-acylated acceptor for correct pairing
Kinetic parameters and inhibitor potency
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